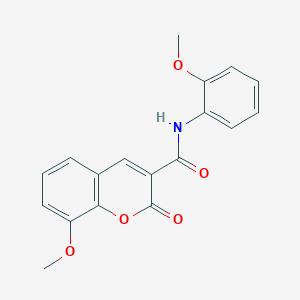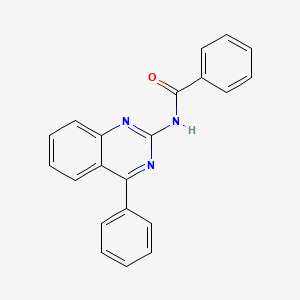
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that is widely used in scientific research. It is commonly abbreviated as BPOD and has a molecular formula of C14H8BrN3O3. BPOD is a highly versatile compound that has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of BPOD is not well understood. However, it is believed to act as an electron acceptor and a fluorescence quencher. BPOD has been shown to interact with DNA, which suggests that it may have potential applications in DNA sensing and imaging.
Biochemical and Physiological Effects:
BPOD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the safety profile of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPOD is its fluorescent properties, which make it useful in a wide range of laboratory experiments. It is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of BPOD is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving BPOD. One potential application is in the development of new sensors for detecting various analytes. BPOD could also be used in the development of new imaging techniques for studying biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in DNA sensing and imaging.
Conclusion:
In conclusion, 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a highly versatile compound that has a wide range of applications in scientific research. Its fluorescent properties make it useful in fluorescence microscopy and imaging studies, and it has potential applications in the development of new sensors and imaging techniques. Further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in DNA sensing and imaging.
Méthodes De Synthèse
The synthesis of BPOD involves the reaction between 2-bromobenzoyl chloride and 4-nitrophenyl hydrazine in the presence of a base. The reaction takes place in anhydrous conditions and yields BPOD as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
BPOD has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits light in the blue region of the spectrum when excited with ultraviolet light. This property makes it useful in fluorescence microscopy and imaging studies. BPOD has also been used as a sensor for detecting various analytes, including metal ions and amino acids.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)13-16-14(21-17-13)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMXVCDDRAMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

